An In-depth Technical Guide to 1-(5-Methyl-2-pyridinyl)piperazine: Chemical Properties, Structure, and Biological Profile
An In-depth Technical Guide to 1-(5-Methyl-2-pyridinyl)piperazine: Chemical Properties, Structure, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of 1-(5-Methyl-2-pyridinyl)piperazine. The information is compiled to support research and development efforts in medicinal chemistry and pharmacology.
Chemical Properties and Structure
1-(5-Methyl-2-pyridinyl)piperazine, a heterocyclic amine, is a derivative of both piperazine and pyridine. Its chemical structure and properties are foundational to its potential applications in drug discovery.
Table 1: Physicochemical Properties of 1-(5-Methyl-2-pyridinyl)piperazine
| Property | Value | Source |
| CAS Number | 104395-86-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₅N₃ | --INVALID-LINK-- |
| Molecular Weight | 177.25 g/mol | --INVALID-LINK-- |
| Appearance | Gray powder | --INVALID-LINK-- |
| Boiling Point | 347 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.059 g/cm³ | --INVALID-LINK-- |
| Melting Point | Not experimentally determined for this specific compound. A related compound, 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine, has a melting point of 43-46°C.[1] | N/A |
| Solubility | Piperazines are generally freely soluble in water and alcohols, but insoluble or poorly soluble in ether.[2] Specific data for 1-(5-Methyl-2-pyridinyl)piperazine in various organic solvents is not readily available. | N/A |
Table 2: Structural Information of 1-(5-Methyl-2-pyridinyl)piperazine
| Identifier | Value | Source |
| IUPAC Name | 1-(5-methylpyridin-2-yl)piperazine | --INVALID-LINK-- |
| SMILES | CC1=CN=C(C=C1)N2CCNCC2 | --INVALID-LINK-- |
| InChI Key | QDRKPHJFMGUXPN-UHFFFAOYSA-N | --INVALID-LINK-- |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and analysis of 1-(5-Methyl-2-pyridinyl)piperazine in a research setting.
Synthesis of 1-(5-Methyl-2-pyridinyl)piperazine
The synthesis of N-arylpiperazines, such as 1-(5-Methyl-2-pyridinyl)piperazine, can be achieved through several established methods, including the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).[3][4] Below is a plausible experimental protocol based on the Buchwald-Hartwig amination, a widely used palladium-catalyzed cross-coupling reaction.[5]
Reaction Scheme:
Protocol: Buchwald-Hartwig Amination for the Synthesis of 1-(5-Methyl-2-pyridinyl)piperazine
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Materials and Reagents:
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2-Bromo-5-methylpyridine
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Piperazine
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Palladium(II) acetate (Pd(OAc)₂)
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Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
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Cesium carbonate (Cs₂CO₃)
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Anhydrous toluene
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Celite
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Procedure:
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To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromo-5-methylpyridine (1.0 eq), piperazine (1.2 eq), cesium carbonate (1.5 eq), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%).
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Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
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Add anhydrous toluene via syringe to the reaction mixture.
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Heat the reaction mixture to 110 °C with vigorous stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and filter through a pad of Celite.
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Wash the filtrate with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain 1-(5-Methyl-2-pyridinyl)piperazine.[5]
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Characterization:
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The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
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Analytical Methods
The purity and identity of 1-(5-Methyl-2-pyridinyl)piperazine can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Protocol: GC-MS Analysis of 1-(5-Methyl-2-pyridinyl)piperazine
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Instrumentation and Conditions:
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GC Column: 5% phenyl/95% methyl silicone column (30 m length, 0.25 mm ID, 0.25 µm film thickness)
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Carrier Gas: Helium at a constant flow of 1 mL/min
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Oven Temperature Program: Initial temperature of 100°C held for 5 minutes, then ramped to 290°C at 10°C/min and held for 20 minutes.
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Injector: Splitless, 1 µL injection volume, 250°C
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MS Detector: Electron Ionization (EI) mode at 70 eV, scan range 30-350 amu.
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Transfer Line Temperature: 290°C
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Ion Source Temperature: 200°C
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Sample Preparation:
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Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).
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Filter the solution through a 0.22 µm syringe filter before injection.
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Biological Activity and Signaling Pathways
Piperazine derivatives are known to interact with various neurotransmitter receptors, suggesting potential applications in the treatment of central nervous system disorders. The pyridinylpiperazine scaffold, in particular, has been associated with activity at adrenergic, serotonergic, and dopaminergic receptors.
Potential Signaling Pathways:
Based on the known activities of related piperazine compounds, 1-(5-Methyl-2-pyridinyl)piperazine may modulate signaling pathways associated with:
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Adrenergic Signaling: As a potential α2-adrenoceptor antagonist.
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Serotonergic Signaling: Through interaction with 5-HT₁A and 5-HT₂C receptors.
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Dopaminergic Signaling: By potentially influencing D₂ and D₃ receptors.
Below are diagrams illustrating these potential interactions and downstream signaling cascades.
Caption: Potential antagonistic effect on the α2-adrenergic receptor pathway.
Caption: Plausible agonistic activity at the 5-HT1A receptor, influencing the BDNF pathway.
Caption: Potential modulatory effect on the dopamine D2 receptor and dopamine release.
Safety and Handling
Comprehensive safety data for 1-(5-Methyl-2-pyridinyl)piperazine is not widely available. However, based on the safety data for piperazine and its derivatives, the following precautions should be taken.
Table 3: General Safety and Handling Recommendations
| Aspect | Recommendation |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. |
| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| First Aid (Skin Contact) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
This information is based on safety data for related compounds and should be used as a guideline. A comprehensive risk assessment should be conducted before handling this chemical.
Conclusion
1-(5-Methyl-2-pyridinyl)piperazine is a compound with a chemical scaffold that suggests potential for biological activity, particularly within the central nervous system. This guide provides a foundational understanding of its chemical properties, structure, and plausible synthesis and analytical methods. The exploration of its interactions with adrenergic, serotonergic, and dopaminergic pathways may open avenues for the development of novel therapeutic agents. Further experimental investigation is warranted to fully characterize its physicochemical properties, biological activity, and safety profile.
References
- 1. echemi.com [echemi.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
